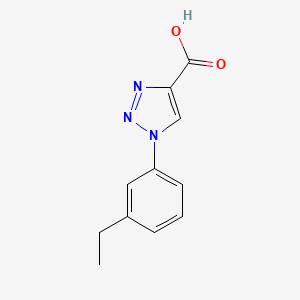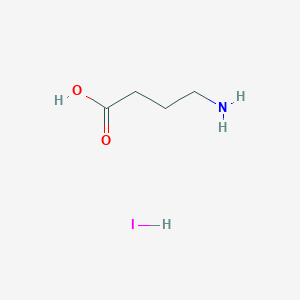
4-Aminobutyric Acid Hydroiodide
Vue d'ensemble
Description
4-Aminobutyric Acid Hydroiodide is a chemical compound with the molecular formula C4H10INO2 and a molecular weight of 231.03 . It is also known as GABA (γ-aminobutyric acid), a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms .
Synthesis Analysis
This compound can be synthesized using various methods such as oxidative deamination of L-glutamate, decarboxylation of L-glutamate or L-glutamine, and reduction of γ-cyanobutyric acid.
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 10 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms .
Chemical Reactions Analysis
A new ammonolysis technology has been developed for producing targeted functional C4 acids from a renewable feedstock, i.e., poly (3-hydroxybutyrate) (PHB). β-Aminobutyric acid (BABA) and β-hydroxybutyric acid (BHBA) are produced from PHB with an aggregate selectivity of 99% under a one-pot catalyst-free reaction at 140 °C .
Physical and Chemical Properties Analysis
This compound is a white crystalline powder that is highly soluble in water. It has a molecular weight of 287.99 g/mol and a boiling point of 370.4°C at 760 mmHg.
Applications De Recherche Scientifique
Enhanced Solar Cell Performance
4-Aminobutyric acid hydroiodide has been utilized in the field of solar energy. Research demonstrates that its incorporation into perovskite solar cells as a bifunctional conjugated organic molecule enhances the performance of these cells. Specifically, it aids in the growth of perovskite crystals and facilitates charge transport, leading to superior power conversion efficiencies (Hu et al., 2018).
Neurotransmitter Degradation Study
In neuroscientific research, substituted 4-aminobutanoic acids have been studied as potential substrates for the enzyme gamma-aminobutyric acid aminotransferase. This enzyme is crucial for the degradation of gamma-aminobutyric acid, an important inhibitory neurotransmitter in the brain (Silverman & Levy, 1981).
Plant Metabolism and Stress Response
Research in plant biology has revealed the role of 4-aminobutyrate in plant metabolism, particularly under stress conditions. It is produced by the decarboxylation of glutamate and plays a significant role in the stress response of plants (Narayan & Nair, 1990).
Spinal Reflexes Study
In physiological research, the effects of 4-aminobutyric acid derivatives on spinal reflexes have been explored. Studies have shown that these compounds can influence neuronal activity in the spinal cord, providing insights into the neurophysiological mechanisms of reflex actions (Basil et al., 1964).
Bioplastics Production from Methane
In the field of biotechnology, 4-aminobutyric acid derivatives have been used in the biosynthesis of 4-Hydroxybutyric acid, a key component in bioplastics production. Engineered strains of Methylosinus trichosporium OB3b have been developed to synthesize 4-Hydroxybutyric acid from methane, showcasing an innovative approach to bioplastics production (Nguyen & Lee, 2021).
Mécanisme D'action
Target of Action
4-Aminobutyric Acid Hydroiodide, also known as Gamma-Aminobutyric Acid (GABA), is a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms . It primarily targets the central nervous system of mammals, where it acts as the chief inhibitory neurotransmitter .
Mode of Action
The compound interacts with its targets by binding to GABA receptors located in the postsynaptic membrane of neurons. This binding action results in the inhibition of neural networks, thereby maintaining a balance between excitation and inhibition within the central nervous system .
Biochemical Pathways
The primary biochemical pathway of this compound involves the irreversible α-decarboxylation of glutamate, a process catalyzed by the enzyme glutamate decarboxylase . This pathway is related to various internal and external stimuli to plant tissues, including high- or low-temperature stress, salt stress, hypoxia stress, and mechanical damage .
Pharmacokinetics
It is known that the compound can be administered orally and intracardially to rats
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of cardiovascular conditions such as blood pressure and heart rate. It also plays a role in the reduction of anxiety and pain .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the accumulation of GABA in plants is mainly affected by environmental factors such as temperature, humidity, and oxygen content
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Aminobutyric Acid Hydroiodide is involved in several biochemical reactions. It interacts with enzymes such as glutamate decarboxylase, which catalyzes the conversion of glutamate to gamma-aminobutyric acid. This interaction is crucial for the regulation of neurotransmission and maintaining the balance between excitatory and inhibitory signals in the nervous system. Additionally, this compound interacts with gamma-aminobutyric acid receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by binding to gamma-aminobutyric acid receptors, leading to the opening of chloride ion channels and hyperpolarization of the cell membrane. This hyperpolarization inhibits the firing of action potentials, thereby reducing neuronal excitability. Furthermore, this compound impacts gene expression by modulating the activity of transcription factors involved in the synthesis of neurotransmitters .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to gamma-aminobutyric acid receptors. Upon binding, it induces a conformational change in the receptor, leading to the opening of chloride ion channels. This results in an influx of chloride ions into the cell, causing hyperpolarization and inhibition of neuronal activity. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter synthesis, such as glutamate decarboxylase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of neuronal activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance inhibitory neurotransmission and reduce neuronal excitability. At high doses, it may cause adverse effects such as sedation, motor impairment, and toxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of neuronal activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It is synthesized from glutamate by the enzyme glutamate decarboxylase and can be further metabolized to succinic semialdehyde by gamma-aminobutyric acid transaminase. This metabolic pathway is crucial for maintaining the balance of neurotransmitters in the nervous system .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neuronal activity. The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. This localization is essential for its role in modulating neurotransmitter synthesis and neuronal activity .
Propriétés
IUPAC Name |
4-aminobutanoic acid;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.HI/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUOEPIRXOJDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


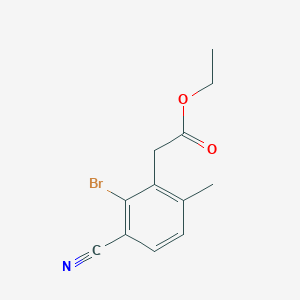

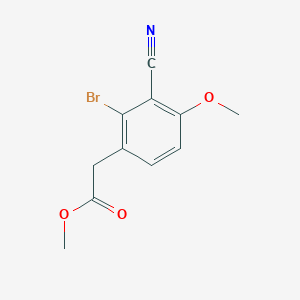
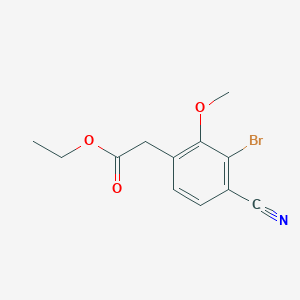

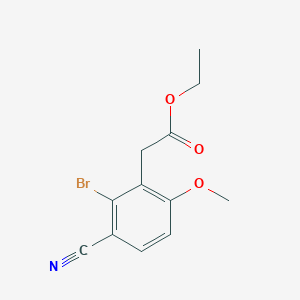


![Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486876.png)
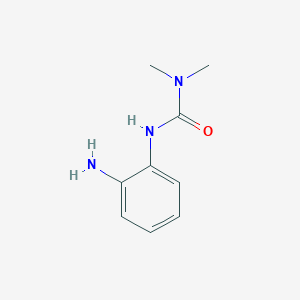


![3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1486881.png)
